Bienvenue dans la boutique en ligne BenchChem!

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

PDHK1 inhibition Cancer metabolism Kinase selectivity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1019097-00-7) is a synthetic small molecule (MW 322.77 g/mol) comprising a benzothiazole core conjugated to a 1-methylpyrazole-5-carboxamide moiety. The compound features a chlorine substituent at the 7-position and a methoxy group at the 4-position of the benzothiazole ring.

Molecular Formula C13H11ClN4O2S
Molecular Weight 322.77 g/mol
CAS No. 1019097-00-7
Cat. No. B6530237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS1019097-00-7
Molecular FormulaC13H11ClN4O2S
Molecular Weight322.77 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C13H11ClN4O2S/c1-18-8(5-6-15-18)12(19)17-13-16-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,16,17,19)
InChIKeySNDFGUPYLWIDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1019097-00-7): Core Structural and Physicochemical Profile for Research Procurement


N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1019097-00-7) is a synthetic small molecule (MW 322.77 g/mol) comprising a benzothiazole core conjugated to a 1-methylpyrazole-5-carboxamide moiety. The compound features a chlorine substituent at the 7-position and a methoxy group at the 4-position of the benzothiazole ring [1]. It has been disclosed in patents as a member of the pyrazolylbenzothiazole derivative class with therapeutic applications in oncology [2], and is annotated in drug-target databases as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [3]. The compound's computed physicochemical properties (XLogP3: 2.8; TPSA: 97.3 Ų) place it within drug-like chemical space, making it a relevant scaffold for medicinal chemistry and chemical biology programs [1].

Why N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Substituted with a General Benzothiazole-pyrazole Hybrid


Close structural analogs within the benzothiazole-pyrazole hybrid class differ in key substitution patterns—specifically at the benzothiazole 4- and 7-positions and the pyrazole N-alkyl group—that are known to modulate target engagement, cellular permeability, and metabolic stability. For instance, the N-benzyl analog (CAS 1170291-67-4) introduces additional steric bulk and lipophilicity that alters both molecular recognition and ADME properties relative to the parent compound . Even within the same patent family (US 8,754,233 B2), substitution of the 7-chloro or 4-methoxy groups results in marked differences in biological activity against cancer cell lines [1]. Consequently, generic interchange of benzothiazole-pyrazole hybrids without matching the precise substitution pattern risks loss of activity, altered selectivity, or unreliable experimental reproducibility in target-based assays.

Quantitative Differentiation Evidence for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide


PDHK1 Target Engagement: Class-Level Selectivity Versus Kinase Family Members

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is annotated in the IDRBlab DrugMap database as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. Within the broader benzothiazole-pyrazole hybrid patent landscape, compounds bearing the 7-chloro-4-methoxy substitution pattern on the benzothiazole ring exhibit preferential PDHK1 inhibition over related AGC kinase family members such as Aurora kinases A and B. Representative compounds from the same patent series (US 8,754,233 B2) demonstrate ≥10-fold selectivity for PDHK1 over Aurora A in biochemical assays [2]. Although direct quantitative IC₅₀ or Kᵢ data for CAS 1019097-00-7 have not been independently published, its annotation as a PDHK1 inhibitor—combined with the selectivity profile of its structural congeners—supports its use as a probe for PDHK1-dependent metabolic pathways in cancer cells.

PDHK1 inhibition Cancer metabolism Kinase selectivity

Lipophilic Ligand Efficiency (LLE) Optimization via 7-Chloro-4-methoxy Substitution

The calculated XLogP3 of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is 2.8, with a TPSA of 97.3 Ų [1]. This places the compound within the favorable drug-like space defined by Lipinski and Veber rules. Compared to the unsubstituted benzothiazole-pyrazole parent scaffold, the 7-chloro and 4-methoxy substitutions increase molecular weight by approximately 55 Da while moderately elevating lipophilicity—a combination associated with improved passive membrane permeability in Caco-2 and PAMPA models for analogous benzothiazole derivatives [2]. In contrast, the N-benzyl analog (CAS 1170291-67-4) possesses a higher calculated logP (~3.5) due to the additional benzyl group, which may reduce solubility and increase off-target binding . This balanced lipophilic profile supports the compound's utility in cell-based assays requiring adequate membrane penetration without excessive nonspecific binding.

Drug-likeness Physicochemical optimization Ligand efficiency

Patent-Corroborated Anticancer Structural Class with Favorable IP Position

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is explicitly covered by the Markush structures in U.S. Patent 8,754,233 B2 ('Pyrazolylbenzothiazole derivatives and their use as therapeutic agents'), which claims methods of using such compounds for treating hyperproliferative disorders including metastatic and solid tumors [1]. The patent provides in vitro antiproliferative data demonstrating that compounds within the claimed genus inhibit cancer cell growth, with Example compounds—structurally defined by benzothiazole substitution at positions analogous to the 7-chloro-4-methoxy pattern—showing IC₅₀ values in the low micromolar to sub-micromolar range against a panel of cancer cell lines [1]. Additionally, DrugMap entry DMGEIZV associates this compound with PDHK1 inhibition and lists metastatic cancer and solid tumor as disease indications under 'Patented' status [2]. This patent pedigree provides a documented chemical matter foundation distinguishing it from unpatented benzothiazole-pyrazole screening hits that lack disease-relevant target annotation.

Anticancer Patent landscape Chemical probe

Optimal Research and Industrial Application Scenarios for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide


PDHK1-Mediated Cancer Metabolism Probe in PTEN-Deficient Models

Given its annotation as a PDHK1 inhibitor [1] and the synthetic-essential role of PDHK1 in PTEN-deficient cancers, this compound is best deployed as a chemical probe to interrogate metabolic reprogramming in PTEN-null prostate cancer, glioblastoma, or triple-negative breast cancer cell lines. The 7-chloro-4-methoxy substitution pattern is associated with PDHK1 selectivity over Aurora kinases within the patent SAR [2], making it suitable for pathway-specific studies where kinase selectivity is required to avoid confounding antiproliferative effects from Aurora inhibition.

Reference Standard in Benzothiazole-Pyrazole Hybrid SAR Campaigns

This compound serves as a key reference point for structure-activity relationship (SAR) exploration of the benzothiazole-pyrazole chemical space covered by US 8,754,233 B2 [2]. Its well-defined 7-chloro-4-methoxy substitution and 1-methylpyrazole motif provide a calibrated baseline for evaluating the impact of alternative substituents on PDHK1 inhibitory potency, cellular permeability (XLogP3 2.8; TPSA 97.3 Ų) [3], and antiproliferative activity in cancer cell panels.

In Vitro Anticancer Screening with Documented Patent Pedigree

For industrial drug discovery programs requiring compounds with clear intellectual property provenance, this molecule offers a patented chemical matter starting point with disease-relevant target annotation (PDHK1, metastatic cancer) [1][2]. It can be incorporated into focused screening libraries targeting metabolic vulnerabilities in cancer, with the assurance that structural analogs within the patent genus have demonstrated antiproliferative activity in multiple cancer cell lines.

Physicochemical Benchmarking for Drug-Like Benzothiazole Hybrids

The compound's balanced physicochemical profile (MW 322.77; HBD 1; HBA 5; rotatable bonds 3) [3] makes it a useful benchmarking standard for assessing ADME properties of benzothiazole-pyrazole hybrids. Its XLogP3 of 2.8 and TPSA of 97.3 Ų place it in favorable drug-like space, enabling comparison with more lipophilic analogs (e.g., N-benzyl derivative) in cell permeability and metabolic stability assays.

Quote Request

Request a Quote for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.